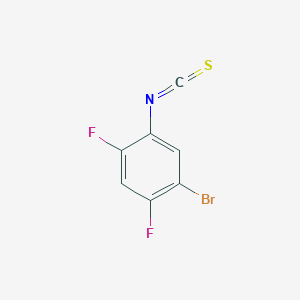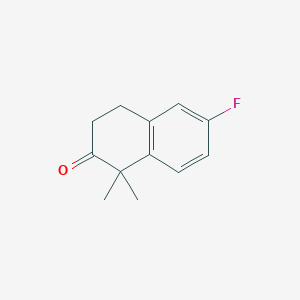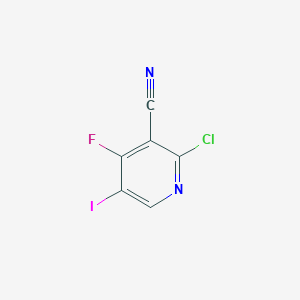
2-Chloro-4-fluoro-5-iodonicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-fluoro-5-iodonicotinonitrile is an organic compound with the molecular formula C6HClFIN2 and a molecular weight of 282.44 g/mol . This compound is a derivative of nicotinonitrile and contains chlorine, fluorine, and iodine substituents on the pyridine ring. It is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.
Méthodes De Préparation
The synthesis of 2-Chloro-4-fluoro-5-iodonicotinonitrile typically involves multiple steps. One common method starts with the nitration of 2-chloro-4-fluorobenzoic acid to produce 2-chloro-4-fluoro-5-nitrobenzoic acid . This intermediate is then subjected to further reactions, such as halogenation and nitrile formation, to yield the final product. Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity .
Analyse Des Réactions Chimiques
2-Chloro-4-fluoro-5-iodonicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine, fluorine, and iodine) can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-Chloro-4-fluoro-5-iodonicotinonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor ligands.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-Chloro-4-fluoro-5-iodonicotinonitrile depends on its specific application. In general, the compound can interact with molecular targets, such as enzymes or receptors, through various pathways. The presence of halogen atoms can enhance its binding affinity and selectivity for specific targets. Detailed studies on its mechanism of action are necessary to fully understand its effects .
Comparaison Avec Des Composés Similaires
2-Chloro-4-fluoro-5-iodonicotinonitrile can be compared with other halogenated nicotinonitrile derivatives, such as:
2-Chloro-4-iodonicotinonitrile: Similar structure but lacks the fluorine atom.
2-Chloro-4-fluoro-5-nitronicotinonitrile: Contains a nitro group instead of iodine.
2-Chloro-4-fluoro-5-bromonicotinonitrile: Contains bromine instead of iodine.
The unique combination of chlorine, fluorine, and iodine in this compound provides distinct chemical properties and reactivity, making it valuable for specific synthetic applications .
Propriétés
Formule moléculaire |
C6HClFIN2 |
|---|---|
Poids moléculaire |
282.44 g/mol |
Nom IUPAC |
2-chloro-4-fluoro-5-iodopyridine-3-carbonitrile |
InChI |
InChI=1S/C6HClFIN2/c7-6-3(1-10)5(8)4(9)2-11-6/h2H |
Clé InChI |
DPTHYMHTGSZJSX-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=N1)Cl)C#N)F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



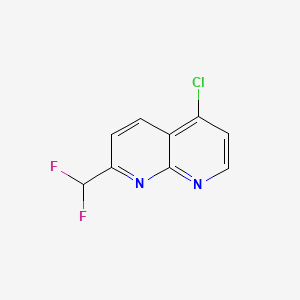

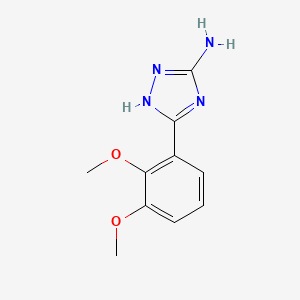
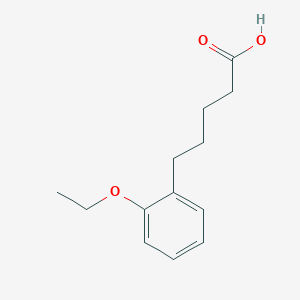
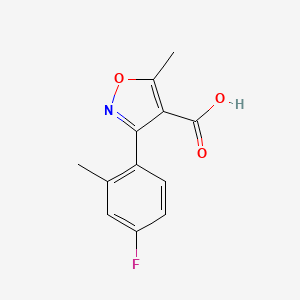

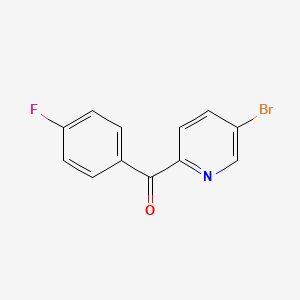

![1-[(1,3-Dimethyl-5-pyrazolyl)methyl]guanidine](/img/structure/B13686034.png)
